molecular formula C19H20N4O2 B2586258 4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile CAS No. 2380070-57-3

4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile

Cat. No. B2586258
CAS RN: 2380070-57-3
M. Wt: 336.395
InChI Key: GWOWXDSXERMDMY-UHFFFAOYSA-N
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Description

“4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Scientific Research Applications

  • Synthesis and Chemical Reactions : Studies have demonstrated various synthetic pathways and chemical reactions involving similar compounds. For instance, the asymmetric hydrogenation of related compounds has been explored, yielding products with high enantiomeric excess (ee) depending on the catalyst employed (Bisset et al., 2012). Additionally, 1,3-Dipolar cycloaddition reactions of nitrilium betaines with aryl thiocyanates and selenocyanates have been studied, revealing complex chemical interactions and products (Greig et al., 1987).

  • Molecular Modeling and Biological Activity : Some research has focused on molecular modeling studies and the evaluation of biological activity. For instance, a Schiff base derived from Sulfamerazine, which is structurally related to the compound , has shown potent antibacterial and antifungal activity. Molecular modeling studies have highlighted important hydrogen bindings and hydrophobic interactions (Othman et al., 2019).

  • Pharmacological Evaluation : Aminopyrimidines, which are structurally related, have been synthesized and evaluated for their binding affinity to human histamine H3 receptors, providing insights into potential pharmacological applications (Sadek et al., 2014).

  • Heterocyclic Synthesis : The utility of enaminonitriles in heterocyclic synthesis has been explored, leading to the synthesis of new pyrazole, pyridine, and pyrimidine derivatives. This study provides valuable insights into the synthesis of complex organic compounds, which might be relevant to your compound of interest (Fadda et al., 2012).

  • Structural Studies : Research into the molecular and crystal structures of related compounds has been conducted, examining the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).

properties

IUPAC Name

4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14-10-21-19(22-11-14)25-13-16-3-2-8-23(12-16)18(24)17-6-4-15(9-20)5-7-17/h4-7,10-11,16H,2-3,8,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOWXDSXERMDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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